Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[35]nonane-2-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[35]nonane-2-carboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a versatile intermediate in the construction of various organic compounds.
Biology: In biological research, tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties can be harnessed to create innovative products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate: This compound shares a similar pyrazine core but differs in its spirocyclic structure.
Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate: Another related compound with a piperazine ring instead of a spirocyclic framework.
Uniqueness: Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[35]nonane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to its similar counterparts
Properties
IUPAC Name |
tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3/c1-16(2,3)25-15(24)22-10-17(11-22)4-6-21(7-5-17)14(23)12-8-20-13(18)9-19-12/h8-9H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKZKDBVUHPZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C(=O)C3=CN=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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